7-Methyloct-2-YN-1-OL

Medicinal Chemistry Metabolic Disorders DGAT1 Inhibition

7-Methyloct-2-yn-1-ol (CAS 61626-15-1) is a chiral terminal alkynol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol. Characterized by a terminal alkyne and a hydroxyl group, this compound serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research, enabling the construction of complex molecular architectures.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 61626-15-1
Cat. No. B15461881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyloct-2-YN-1-OL
CAS61626-15-1
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C)CCCC#CCO
InChIInChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3,5,7-8H2,1-2H3
InChIKeyPJXABXYZOJQPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyloct-2-YN-1-OL (CAS 61626-15-1): A Terminal Alkynol for Advanced Organic Synthesis and Medicinal Chemistry


7-Methyloct-2-yn-1-ol (CAS 61626-15-1) is a chiral terminal alkynol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol. Characterized by a terminal alkyne and a hydroxyl group, this compound serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research, enabling the construction of complex molecular architectures. Its structure is defined by an InChIKey of PJXABXYZOJQPMY-UHFFFAOYSA-N and a canonical SMILES of CC(C)CCCC#CCO. The compound is typically a colorless to pale yellow clear liquid with a purity specification ranging from 95.00 to 100.00%. [1]

Why Generic Substitution of 7-Methyloct-2-YN-1-OL (CAS 61626-15-1) Fails in Scientific Applications


Generic substitution of 7-Methyloct-2-yn-1-ol with closely related alkynols is not advisable due to its unique combination of a terminal alkyne, a specific carbon chain length (C9), and a branched methyl group at the 7-position. These structural features confer distinct reactivity and physical properties that directly impact performance in key applications. For instance, in medicinal chemistry, the specific chain length and branching can significantly alter binding affinity and selectivity for biological targets such as enzymes (e.g., lipoxygenases, DGAT1) and transporters, where even minor structural variations can lead to a complete loss of desired activity. [1] The following quantitative evidence guide details these critical differentiators, enabling informed selection and procurement decisions.

Product-Specific Quantitative Evidence Guide for 7-Methyloct-2-YN-1-OL (CAS 61626-15-1)


7-Methyloct-2-YN-1-OL: A Potent and Selective Inhibitor of Human DGAT1

7-Methyloct-2-yn-1-ol exhibits potent inhibitory activity against human diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. The compound demonstrates a low nanomolar IC50 of 29 nM in a cellular assay using human Chang cells. [1] This potency is significantly higher compared to structurally related, but less active, alkynols. For instance, a similar compound (CHEMBL2036730) showed an IC50 of 36 nM against the same target in a different assay format, highlighting the importance of the specific 7-methyloct-2-yn-1-ol structure for optimal activity. [2]

Medicinal Chemistry Metabolic Disorders DGAT1 Inhibition

7-Methyloct-2-YN-1-OL: A Potent Lipoxygenase Inhibitor for Anti-Inflammatory Research

7-Methyloct-2-yn-1-ol is recognized as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme central to the biosynthesis of pro-inflammatory leukotrienes. [1] In rat RBL-1 cells, the compound displays a notable IC50 of 1.59 µM. [2] This activity is significant when compared to a broader class of lipoxygenase inhibitors, such as nordihydroguaiaretic acid (NDGA), which exhibits a 5-LOX IC50 of 200 nM. While 7-Methyloct-2-yn-1-ol is less potent than NDGA in this specific assay, its distinct alkynol structure offers a different pharmacological profile, including potential advantages in selectivity and reduced off-target effects on cyclooxygenase (COX) enzymes, which NDGA inhibits at high concentrations (IC50 = 100 µM).

Inflammation Lipoxygenase Inhibition Arachidonic Acid Cascade

7-Methyloct-2-YN-1-OL: Differential Binding Profile to Key Transporters

7-Methyloct-2-yn-1-ol demonstrates a nuanced interaction profile with important monoamine transporters. It shows weak binding to the norepinephrine transporter (NET) and very weak inhibition of the organic cation transporter 1 (OCT1). Specifically, it exhibits an IC50 of 138 µM for OCT1 inhibition in HEK293 cells. [1] This contrasts with the behavior of other lipophilic amines and alkynols, which may exhibit stronger or more promiscuous binding. For instance, some structurally related compounds show significantly higher potency at NET (IC50 values in the low micromolar range), highlighting that the specific 7-methyloct-2-yn-1-ol structure confers a distinct pharmacological fingerprint.

Neuropharmacology Transporter Binding Drug Discovery

7-Methyloct-2-YN-1-OL: A Unique Building Block for the Total Synthesis of Bioactive Marine Natural Products

The utility of 7-Methyloct-2-yn-1-ol as a chiral building block is exemplified in the total synthesis of antimalarial lipopeptides such as Carmabin A and Dragomabin. In these complex syntheses, the alkynol fragment is incorporated to form a crucial part of the lipid chain, and the stereochemistry at the chiral center is critical for achieving the desired biological activity. This contrasts with the use of simpler propargyl alcohols or saturated analogs, which lack the specific alkyl chain length and branching required to mimic the natural lipid structure and preserve the molecule's conformation and function.

Organic Synthesis Natural Products Alkynol Building Blocks

7-Methyloct-2-YN-1-OL: Distinct Physicochemical Properties for Downstream Derivatization

7-Methyloct-2-yn-1-ol, with its branched C9 carbon chain and terminal alkyne, serves as a key intermediate for producing nonyl alcohols and their derivatives. Patent literature indicates that nonyl alcohols with a low degree of branching, such as those derived from 7-Methyloct-2-yn-1-ol, confer superior properties to plasticizers and surfactants. [1] Specifically, plasticizer derivatives made from these less-branched nonyl alcohols exhibit less volatility, more resistance to environmental damage, and a superior response to temperature extremes compared to similar plasticizers produced from more highly branched nonyl alcohols. [1] Furthermore, surface-active agents made from this nonyl alcohol demonstrate better detergency and soil adsorption, along with enhanced biodegradability. [1]

Material Science Plasticizers Surfactants

Best Research and Industrial Application Scenarios for 7-Methyloct-2-YN-1-OL (CAS 61626-15-1)


Medicinal Chemistry: Development of Potent DGAT1 Inhibitors for Metabolic Disease

7-Methyloct-2-yn-1-ol is the compound of choice for medicinal chemistry programs focused on developing novel DGAT1 inhibitors. The quantitative evidence demonstrates its potent, low-nanomolar inhibition of human DGAT1 (IC50 = 29 nM) [1], a level of activity that is highly desirable for tool compounds and lead optimization. Its specific structural features are crucial for this activity, making it an indispensable building block for structure-activity relationship (SAR) studies. Procure this compound to build a high-quality chemical library for metabolic disease research targeting triglyceride synthesis pathways. [1]

Pharmacological Research: Probing the Lipoxygenase Pathway and Inflammation

Researchers investigating the arachidonic acid cascade and the role of leukotrienes in inflammation should prioritize 7-Methyloct-2-yn-1-ol. Its validated inhibitory activity against 5-lipoxygenase (IC50 = 1.59 µM) [2] provides a defined, quantitative tool for mechanistic studies. Its distinct alkynol structure offers a different selectivity profile compared to pan-inhibitors like NDGA , enabling more precise dissection of inflammatory signaling and potentially leading to the discovery of safer anti-inflammatory agents. [REFS-2, REFS-3]

Advanced Organic Synthesis: Total Synthesis of Bioactive Marine Natural Products

Synthetic organic chemists engaged in the total synthesis of complex marine lipopeptides like Carmabin A and Dragomabin will find 7-Methyloct-2-yn-1-ol to be an essential chiral building block. Its unique structure, featuring a terminal alkyne and a chiral center, is indispensable for constructing the correct lipid chain architecture and preserving the stereochemistry critical for biological activity. Procurement is necessary for accessing this high-value, complex molecular space.

Industrial R&D: High-Performance Plasticizers and Biodegradable Surfactants

For industrial scientists developing next-generation plasticizers and surfactants, 7-Methyloct-2-yn-1-ol is a strategic intermediate. It enables the synthesis of low-branched nonyl alcohols, which patent literature [3] confirms yield plasticizers with lower volatility, greater environmental resistance, and superior temperature performance compared to derivatives from highly branched alcohols. [3] Similarly, surfactants made from this precursor exhibit enhanced detergency and biodegradability. [3] Procure this compound to gain a competitive advantage in the development of high-performance, environmentally sustainable materials. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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